molecular formula C15H24BNO3 B566684 2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1310404-88-6

2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B566684
CAS RN: 1310404-88-6
M. Wt: 277.171
InChI Key: CSUZZDNBWJNSIS-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” are not detailed in the available sources .

Scientific Research Applications

Structural Analysis and Chemical Reactivity

The first reported structure of a pyridin-2-ylboron derivative showcases differences in orientation and bond angles compared to its regioisomer, influencing chemical reactivity. These structural characteristics, analyzed through crystallographic data and ab initio calculations, highlight the compound's potential in synthetic chemistry, particularly in relation to its stability and reaction pathways (Sopková-de Oliveira Santos et al., 2003).

Advanced Material Synthesis

Research into boric acid ester intermediates demonstrates the application of 2-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in developing materials with novel properties. The synthesis and crystallographic analysis of these compounds provide insights into their physicochemical characteristics, offering avenues for the development of new materials (Huang et al., 2021).

Drug Synthesis Intermediate

An intermediate crucial for biologically active compounds, such as crizotinib, showcases the utility of this compound in pharmaceutical synthesis. The methodical approach to its synthesis, structural confirmation, and yield optimization speaks to its significance in the drug development process (Kong et al., 2016).

Coordination Polymers and Catalysis

The use of this compound in the formation of coordination polymers highlights its role in materials science, particularly in creating structures with specific lattice topologies and potentially unique properties. Such applications underscore the versatility of this compound beyond traditional organic synthesis (Al-Fayaad et al., 2020).

Electrophilic Borylation Techniques

Palladium-catalyzed borylation techniques employing this compound underline its importance in creating arene derivatives, further expanding its utility in synthetic organic chemistry. This approach allows for the introduction of boryl groups into aryl bromides, offering a pathway for synthesizing boronic esters with potential applications in cross-coupling reactions (Takagi & Yamakawa, 2013).

properties

IUPAC Name

2-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO3/c1-6-7-10-18-13-9-8-12(11-17-13)16-19-14(2,3)15(4,5)20-16/h8-9,11H,6-7,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUZZDNBWJNSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694415
Record name 2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1310404-88-6
Record name 2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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